Isoquinoline-1-carbonitrile, 2-(2-fluorobenzoyl)-1,2-dihydro-
Description
2-(2-Fluorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile is a fluorinated organic compound that belongs to the class of heterocyclic compounds It features a dihydroisoquinoline core with a fluorobenzoyl group and a carbonitrile group attached
Properties
Molecular Formula |
C17H11FN2O |
|---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
2-(2-fluorobenzoyl)-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C17H11FN2O/c18-15-8-4-3-7-14(15)17(21)20-10-9-12-5-1-2-6-13(12)16(20)11-19/h1-10,16H |
InChI Key |
FASNABDNAHAYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(N(C=CC2=C1)C(=O)C3=CC=CC=C3F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile typically involves the reaction of 2-fluorobenzoyl chloride with 1,2-dihydroisoquinoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or acetonitrile under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of fluorinated heterocycles on biological systems, including enzyme interactions and cellular uptake.
Mechanism of Action
The mechanism of action of 2-(2-fluorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the carbonitrile group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoyl chloride: A precursor in the synthesis of 2-(2-fluorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile.
2-Chlorobenzoyl chloride: Similar in structure but with a chlorine atom instead of fluorine.
2-Bromobenzoyl chloride: Similar in structure but with a bromine atom instead of fluorine.
Uniqueness
2-(2-Fluorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile is unique due to the presence of both a fluorobenzoyl group and a dihydroisoquinoline core. The fluorine atom can significantly influence the compound’s reactivity and biological activity, making it distinct from its chlorinated or brominated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
